molecular formula C28H26N2O4S B4824444 (2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4824444
M. Wt: 486.6 g/mol
InChI Key: NOWQPTHVQDMCLA-ITYLOYPMSA-N
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Description

The compound (2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolo[3,2-a]benzimidazole core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactionsThe final step involves the formation of the benzylidene linkage under specific conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[[3-ethoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-3-32-25-17-20(12-13-24(25)34-15-7-14-33-21-9-6-8-19(2)16-21)18-26-27(31)30-23-11-5-4-10-22(23)29-28(30)35-26/h4-6,8-13,16-18H,3,7,14-15H2,1-2H3/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWQPTHVQDMCLA-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCCCOC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCCCOC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
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(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
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(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
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(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
(2Z)-2-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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